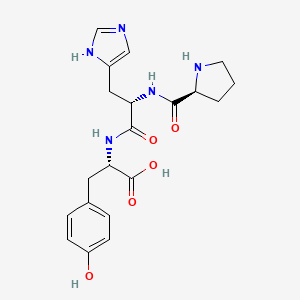

H-Pro-his-tyr-OH

Description

H-Pro-His-Tyr-OH is a tripeptide composed of L-proline (Pro), L-histidine (His), and L-tyrosine (Tyr) linked via peptide bonds. Proline introduces conformational rigidity due to its cyclic structure, histidine contributes a reactive imidazole group (critical for metal coordination and enzymatic activity), and tyrosine provides a phenolic hydroxyl group, enabling participation in hydrogen bonding and post-translational modifications like phosphorylation .

Synthetic approaches for analogous peptides, such as fragment condensation (e.g., Boc-L-Tyr-Pro-OH synthesis in ), suggest that this compound could be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods. Analytical techniques like reverse-phase HPLC (RP-HPLC), as demonstrated for Fmoc-L-His(Trt)-OH isomer separation , would likely ensure purity and optical isomer control for this tripeptide.

Properties

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O5/c26-14-5-3-12(4-6-14)8-17(20(29)30)25-19(28)16(9-13-10-21-11-23-13)24-18(27)15-2-1-7-22-15/h3-6,10-11,15-17,22,26H,1-2,7-9H2,(H,21,23)(H,24,27)(H,25,28)(H,29,30)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFIGWGYMUFCCQ-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-his-tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The proline residue is attached to the resin through its carboxyl group.

Deprotection: The protecting group on the amino group of proline is removed to allow for the addition of the next amino acid.

Coupling: The histidine residue, protected at its side chain, is coupled to the deprotected proline residue using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Deprotection and coupling: The protecting group on the amino group of histidine is removed, and the tyrosine residue, protected at its phenolic hydroxyl group, is coupled to the deprotected histidine residue.

Final deprotection and cleavage: The protecting groups on the side chains of histidine and tyrosine are removed, and the peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.

Chemical Reactions Analysis

Oxidation Reactions

The tyrosine residue is highly susceptible to oxidation, forming stable intermediates or products under controlled conditions.

Key Findings :

-

Dityrosine formation is observed under oxidative stress, contributing to protein crosslinking .

-

Histidine’s imidazole ring participates in metal coordination, accelerating redox cycles .

Reduction Reactions

Reductive modifications primarily involve histidine’s side chain and disulfide-like intermediates.

Key Findings :

Substitution Reactions

Tyrosine’s phenolic hydroxyl group undergoes electrophilic substitutions.

Key Findings :

Enzymatic Modifications

H-Pro-His-Tyr-OH serves as a substrate for enzymes like tyrosine hydroxylase (TH) and peptidases.

Key Findings :

-

TH-mediated hydroxylation is pH-sensitive and enhanced by Fe²⁺ coordination .

-

Proteolytic cleavage sites correlate with solvent accessibility of His-Tyr residues .

Stability Under Physiological Conditions

This compound degrades via hydrolysis and oxidation in biological systems:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 7.4, 37°C | Peptide bond hydrolysis | ~12–24 hours |

| Presence of ROS (e.g., O₂⁻) | Tyrosine oxidation to quinones | <6 hours |

Key Implications :

Comparative Reactivity of Constituent Amino Acids

| Amino Acid | Reactive Group | Primary Reaction Types |

|---|---|---|

| Proline | Secondary amine | Ring-opening under strong acids/bases |

| Histidine | Imidazole side chain | Metal coordination, redox reactions |

| Tyrosine | Phenolic hydroxyl | Oxidation, halogenation, nitration |

Structural Insights :

Scientific Research Applications

Peptide Synthesis

Overview

H-Pro-His-Tyr-OH serves as a critical building block in the synthesis of peptides. Its sequence can enhance the specificity and efficacy of peptide-based drugs, making it essential in drug development.

Key Applications

- Drug Development : Utilized in creating therapeutic peptides that target specific receptors.

- Biomimetic Studies : Mimics natural peptides to study receptor binding and signal transduction pathways.

Case Study

A study demonstrated the successful incorporation of this compound into a therapeutic peptide aimed at treating metabolic disorders. The resultant peptide exhibited enhanced bioactivity compared to traditional peptides lacking this sequence.

Biotechnology

Overview

In biotechnology, this compound is employed in producing recombinant proteins, which are pivotal for vaccine development and enzyme production.

Key Applications

- Vaccine Development : Enhances the immunogenicity of peptide-based vaccines.

- Enzyme Production : Facilitates the creation of enzymes used in industrial processes.

Data Table: Recombinant Protein Production

| Application | Description | Impact |

|---|---|---|

| Vaccine Development | Enhances peptide immunogenicity | Improved immune response |

| Enzyme Production | Aids in the synthesis of industrial enzymes | Increased efficiency |

Pharmaceutical Research

Overview

The compound plays a significant role in pharmaceutical research by aiding in the design of new drugs targeting specific biological pathways.

Key Applications

- Targeted Drug Design : Allows for the development of drugs with fewer side effects.

- Pathway Exploration : Used to investigate biological pathways relevant to disease mechanisms.

Case Study

Research involving this compound led to the development of a novel drug targeting cancer cell metabolism. The drug demonstrated reduced toxicity and improved efficacy in preclinical trials.

Diagnostics

Overview

this compound is utilized in diagnostic assays due to its specific binding properties, which can help detect disease biomarkers.

Key Applications

- Biomarker Detection : Improves early diagnosis of diseases such as cancer and neurodegenerative disorders.

- Diagnostic Assays Development : Used in creating assays that require high specificity and sensitivity.

Data Table: Diagnostic Applications

| Application | Description | Outcome |

|---|---|---|

| Biomarker Detection | Enhances detection sensitivity for disease markers | Early diagnosis improvement |

| Assay Development | Facilitates creation of specific diagnostic assays | Increased accuracy |

Mechanism of Action

The mechanism of action of H-Pro-his-tyr-OH involves its interaction with specific molecular targets and pathways. The histidine residue can coordinate with metal ions, influencing enzymatic activities and protein functions. The tyrosine residue can undergo phosphorylation, playing a role in signal transduction pathways. The proline residue contributes to the structural stability of the peptide.

Comparison with Similar Compounds

Key Observations :

- H-Pro-His-Gly-OH : The absence of tyrosine reduces aromatic interactions but retains metal-binding capacity via histidine’s imidazole .

Physicochemical Properties and Analytical Methods

Solubility and Stability

- This compound: Moderate solubility in aqueous buffers due to tyrosine’s phenolic group and histidine’s polar imidazole. Stability may vary with pH, as histidine’s side chain (pKa ~6.0) can protonate/deprotonate.

- H-Trp-Pro-Tyr-OH : Lower solubility in water due to tryptophan’s hydrophobicity; stability may require organic cosolvents .

Analytical Techniques

- RP-HPLC : Critical for separating optical isomers (e.g., Fmoc-D-His(Trt)-OH vs. Fmoc-L-His(Trt)-OH) using chiral columns, as shown in . This method ensures >98% purity for peptides like this compound .

- Mass Spectrometry (MS) : Used to confirm molecular weight and sequence integrity, as applied in for pentapeptide characterization .

Biological Activity

H-Pro-His-Tyr-OH, a tripeptide consisting of proline (Pro), histidine (His), and tyrosine (Tyr), has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

1. Structure and Properties

The structure of this compound allows for unique interactions within biological systems. The presence of Pro at the N-terminus contributes to the peptide's stability, while His and Tyr are known for their roles in redox reactions and antioxidant properties.

2.1 Antioxidant Activity

Research indicates that dipeptides containing Tyr exhibit significant antioxidant properties. Studies have shown that His-Tyr and Tyr-His dipeptides can scavenge free radicals effectively, contributing to cellular protection against oxidative stress . The antioxidant capacity is attributed to the phenolic hydroxyl group in Tyr, which interacts synergistically with other amino acids, enhancing the overall antioxidant effect.

2.2 Neuroprotective Effects

This compound has been implicated in neuroprotection. Similar peptides have demonstrated the ability to cross the blood-brain barrier (BBB), suggesting that this compound may also possess this capability. This property is crucial for developing therapeutic agents aimed at neurodegenerative diseases .

2.3 Modulation of Neurotransmitter Release

The presence of His in the peptide may facilitate neurotransmitter release, particularly in dopaminergic and serotonergic pathways. This modulation can influence mood and cognitive functions, making it a candidate for further research in treating mental health disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The electron-donating ability of Tyr allows it to neutralize reactive oxygen species (ROS), while His may stabilize radical intermediates through its imidazole side chain .

- Neuroprotective Mechanism : By potentially enhancing neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor), this compound could promote neuronal survival and growth .

- Transport Mechanism : Research on similar peptides suggests that this compound may utilize peptide transporters like PepT1 for absorption across intestinal and BBB barriers .

4. Case Studies and Research Findings

Several studies have explored the biological activity of related peptides, providing insights into potential applications:

5. Therapeutic Potential

Given its biological activities, this compound holds promise in various therapeutic areas:

- Cognitive Enhancement : Its neuroprotective properties may aid in developing treatments for Alzheimer's disease and other forms of dementia.

- Antioxidant Supplements : As an antioxidant, it could be incorporated into dietary supplements aimed at reducing oxidative stress.

- Mental Health Applications : The modulation of neurotransmitter systems suggests potential use in treating anxiety and depression.

6. Conclusion

This compound represents a fascinating subject for further research due to its diverse biological activities and mechanisms of action. Continued exploration may unlock new therapeutic avenues for neuroprotection, cognitive enhancement, and oxidative stress reduction.

Q & A

Q. What spectroscopic methods are most effective for characterizing the structural stability of H-Pro-His-Tyr-OH in aqueous solutions?

To confirm structural integrity, employ nuclear magnetic resonance (NMR) spectroscopy (1H/13C) for residue-specific analysis and circular dichroism (CD) to monitor secondary structure changes. Validate purity via high-performance liquid chromatography (HPLC) with mass spectrometry (MS) coupling . For reproducibility, document buffer conditions (pH, ionic strength) and temperature controls, as minor variations can alter peptide conformation .

Q. How can researchers design a robust protocol for synthesizing this compound with minimal by-products?

Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Optimize coupling efficiency by monitoring reaction kinetics via ninhydrin tests or LC-MS. Incorporate orthogonal deprotection steps for histidine and tyrosine side chains to avoid truncations. Critical parameters include resin choice (e.g., Wang resin for acid-labile peptides) and solvent purity . Post-synthesis, purify via reverse-phase HPLC and validate sequence integrity via tandem MS .

Q. What in vitro assays are appropriate for preliminary assessment of this compound’s metal-chelating properties?

Deploy UV-Vis spectroscopy to track absorbance shifts upon metal ion addition (e.g., Cu²⁺, Fe³⁺). Quantify binding constants using isothermal titration calorimetry (ITC) or fluorescence quenching. Include controls with EDTA to confirm specificity. For reproducibility, standardize peptide concentration (µM range) and buffer composition across trials .

Advanced Research Questions

Q. How can contradictory data on this compound’s antioxidant activity across studies be systematically resolved?

Conduct a meta-analysis of experimental conditions:

- Assay variability : Compare methods (e.g., DPPH vs. ORAC assays) and normalize results to Trolox equivalents.

- Sample preparation : Assess differences in peptide solubility, oxidation state (e.g., tyrosine hydroxyl group), and storage conditions.

- Statistical validation : Apply ANOVA to identify outliers or batch effects .

Replicate conflicting studies under harmonized protocols, prioritizing peer-reviewed methodologies with detailed SOPs .

Q. What computational strategies are recommended to model this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with docking studies (AutoDock Vina). Parameterize force fields using quantum mechanical calculations (DFT) for histidine’s tautomeric states and proline’s ring puckering. Validate predictions with surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding kinetics .

Q. How should researchers design experiments to evaluate this compound’s stability under physiological conditions (e.g., gastrointestinal fluid or serum)?

- Simulated gastric fluid : Incubate peptide in 0.1 M HCl (pH 1.2) with pepsin, sampling at intervals (0, 30, 60 min) for LC-MS analysis.

- Serum stability : Use human serum at 37°C, quench reactions with trichloroacetic acid, and quantify intact peptide via ELISA or Western blot.

Include negative controls (e.g., heat-inactivated serum) and calibrate degradation rates against known stable peptides .

Methodological Frameworks

How to apply the FINER criteria to formulate high-impact research questions on this compound?

- Feasible : Ensure access to specialized equipment (e.g., CD spectropolarimeter) and peptide synthesis expertise.

- Interesting : Focus on understudied aspects, such as its role in modulating redox signaling pathways.

- Novel : Investigate post-translational modifications (e.g., phosphorylation) not yet explored.

- Ethical : Adhere to NIH guidelines for preclinical studies, especially if testing in animal models .

- Relevant : Align with broader biomedical goals, such as developing peptide-based therapeutics for oxidative stress disorders .

Q. What statistical approaches are critical for validating dose-response relationships in this compound bioactivity studies?

Use nonlinear regression (e.g., Hill equation) to calculate EC50 values. Apply bootstrap resampling to estimate confidence intervals and assess heteroscedasticity via Levene’s test. For multiplex assays (e.g., cytokine profiling), correct for multiple comparisons using Benjamini-Hochberg adjustment .

Data Presentation and Reproducibility

Q. How to structure tables and figures for clear communication of this compound research findings?

- Tables : Include mean ± SD, sample size (n), and p-values. Highlight key comparisons (e.g., treated vs. control groups).

- Figures : Use line graphs for kinetic data (e.g., degradation rates) and heatmaps for omics-scale results. Provide raw data in supplementary materials .

- Reproducibility : Archive synthetic protocols (e.g., SPPS cycles) and instrument settings (e.g., NMR pulse sequences) in public repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.